molecular formula C10H12N2O2 B2715963 N-(2-hydroxycyclobutyl)pyridine-4-carboxamide CAS No. 2198149-20-9

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide

Cat. No.: B2715963
CAS No.: 2198149-20-9
M. Wt: 192.218
InChI Key: HBIHKQSPGHSNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide is a chemical compound designed for research and development purposes. This pyridine carboxamide derivative is provided as a high-purity material for scientists investigating novel bioactive molecules. Compounds within the pyridine carboxamide structural class have demonstrated significant research value in medicinal chemistry and drug discovery. For instance, related pyridine carboxamide analogs have been identified as promising scaffolds in anti-infective research, showing potent activity against Mycobacterium tuberculosis through a unique, AmiC-dependent prodrug activation mechanism . Furthermore, structural variations of the pyridine carboxamide core, particularly modifications to the carboxamide substituent, have been extensively explored in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets . The specific stereochemistry and conformation of the 2-hydroxycyclobutyl moiety on this compound may offer a unique profile for investigating selective target engagement and metabolic stability. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and other quality metrics.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-2-1-8(9)12-10(14)7-3-5-11-6-4-7/h3-6,8-9,13H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIHKQSPGHSNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxycyclobutanone with pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of 2-oxocyclobutylpyridine-4-carboxamide or 2-carboxycyclobutylpyridine-4-carboxamide.

    Reduction: Formation of N-(2-aminocyclobutyl)pyridine-4-carboxamide.

    Substitution: Formation of N-(2-halocyclobutyl)pyridine-4-carboxamide derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The hydroxyl and carboxamide groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyridine-4-carboxamide derivatives exhibit diverse properties depending on substituents attached to the amide nitrogen. Key comparisons include:

Compound Name Substituent Key Physicochemical Properties Source
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide 4-Chlorophenyl-thiazolidinone Solid, IR: 1680 cm⁻¹ (C=O), NMR peaks consistent with aromatic protons
N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide Bulky diisopropylphenyl High crystallinity, used as a ligand in metal complexes
N-(4-Morpholino-thiopyrano[4,3-d]pyrimidin-2-ylphenyl)pyridine-4-carboxamide Morpholino-thiopyrano-pyrimidinyl Yellow/white solid, m.p. 215–220°C, PI3Kα inhibition (IC₅₀: 0.12 µM)
Target Compound : N-(2-Hydroxycyclobutyl)pyridine-4-carboxamide 2-Hydroxycyclobutyl Predicted higher polarity due to hydroxyl group; potential for hydrogen bonding

Key Observations :

  • Bulky substituents (e.g., diisopropylphenyl) enhance crystallinity and ligand utility .
  • Polar groups (e.g., hydroxycyclobutyl) may improve solubility but reduce membrane permeability.
  • Heterocyclic substituents (e.g., morpholino-thiopyrano) correlate with kinase inhibition .

Implications for Target Compound :

  • The 2-hydroxycyclobutyl group may modulate anti-inflammatory or kinase inhibitory activity, as seen in analogues with polar substituents .

Biological Activity

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide is a synthetic compound that has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a carboxamide group and a cyclobutyl moiety. The hydroxy group enhances its solubility and may influence its interaction with biological targets, making it a promising candidate for therapeutic applications.

1. Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Compounds with similar structural motifs have been shown to inhibit key inflammatory pathways, suggesting that this compound may modulate cytokine production and inflammatory mediator release.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Antimicrobial Effects

In addition to anti-inflammatory and anticancer activities, this compound has been evaluated for antimicrobial properties. It shows potential against several pathogens, indicating its versatility as a therapeutic agent .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various biochemical pathways:

  • Target Identification : Current research has not fully identified specific molecular targets, but it is hypothesized that the compound may affect signaling pathways involved in inflammation and cancer progression.
  • Biochemical Pathways : The compound likely influences pathways related to apoptosis and cell growth regulation, similar to other pyridine carboxamide derivatives .

Pharmacokinetics

Understanding the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial for assessing the compound's bioavailability and therapeutic potential. Initial studies suggest favorable absorption characteristics due to the presence of the hydroxy group, which may enhance solubility in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialActivity against various pathogens

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on colorectal cancer cell lines (Caco-2 and HCT-116), significant cytotoxicity was observed. The compound demonstrated an IC50 value indicative of potent inhibitory activity against these cell lines, suggesting its potential as a therapeutic agent in oncology .

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